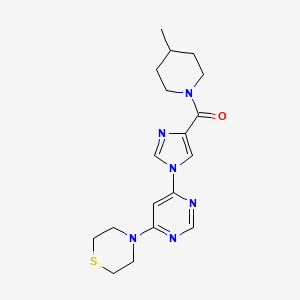

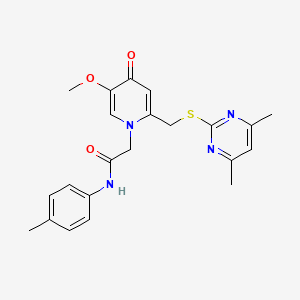

![molecular formula C18H27N3O5S B2501697 3-(1-(((7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034443-42-8](/img/structure/B2501697.png)

3-(1-(((7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to be a complex molecule with multiple functional groups and chiral centers. It is not directly mentioned in the provided papers, but its structure suggests it is related to the field of medicinal chemistry and could potentially be involved in the inhibition of certain enzymes or receptors due to the presence of the imidazolidine-2,4-dione moiety, which is a common scaffold in drug design.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from readily available precursors. For instance, the synthesis of a benzo[d]imidazole derivative from camphor-derived diamine is described as a three-step process . Although the exact synthesis of the compound is not detailed, it is likely that a similar approach involving the construction of the imidazolidine ring followed by the introduction of the sulfonyl and bicyclic groups would be employed.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques, including 1H- and 13C-NMR, 2D NMR, IR spectroscopy, and high-resolution mass spectrometry . These methods would also be applicable to the compound , allowing for the determination of its absolute configuration and the confirmation of its molecular structure.

Chemical Reactions Analysis

The imidazolidine-2,4-dione moiety is known to participate in various chemical reactions. For example, the regioselective ring opening of thieno[2,3-d][1,3]oxazine-2,4-dione using α-amino acids under aqueous conditions has been investigated, leading to the synthesis of imidazolidine derivatives . Similarly, the compound could undergo nucleophilic attacks at the imidazolidine ring or participate in 1,3-dipolar cycloaddition reactions with azomethine ylides .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and stereochemistry. For example, the presence of a sulfonyl group could enhance its solubility in polar solvents and its ability to form hydrogen bonds . The bicyclic structure derived from camphor would contribute to the rigidity of the molecule and potentially affect its interaction with biological targets . The imidazolidine ring is a key structural feature that could influence the compound's reactivity and binding properties .

Scientific Research Applications

Synthesis and Antioxidant Evaluation : A study by Gouda (2012) in "Archiv der Pharmazie" focused on the synthesis of imidazolopyrazole derivatives, including this compound, for their antioxidant properties. Some synthesized compounds exhibited promising antioxidant activities (Gouda, 2012).

Physicochemical Properties and Ecotoxicity : Sardar et al. (2018) in "Journal of Molecular Liquids" explored the physicochemical properties and Brönsted acidity of protic ionic liquids, including variants of this compound. The study investigated their density, viscosity, thermal degradation, and toxicity behavior (Sardar et al., 2018).

Synthesis and Structure Analysis : Ciber et al. (2023) in "Molbank" described a three-step synthesis of a related compound, focusing on its structural confirmation through various spectroscopic techniques (Ciber et al., 2023).

Synthesis and Biological Evaluation : Research by Karanewsky et al. (2016) in "Toxicology Reports" involved the toxicological evaluation of novel flavor compounds structurally similar to this chemical, assessing their safety for use in food and beverage applications (Karanewsky et al., 2016).

Antiproliferative Activity Against Cancer Cell Lines : Chandrappa et al. (2008) in "Investigational New Drugs" synthesized derivatives of this compound to evaluate their antiproliferative effects against various carcinoma cell lines, highlighting the significance of certain functional groups in the molecule (Chandrappa et al., 2008).

properties

IUPAC Name |

3-[1-[(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methylsulfonyl]piperidin-4-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O5S/c1-17(2)12-3-6-18(17,14(22)9-12)11-27(25,26)20-7-4-13(5-8-20)21-15(23)10-19-16(21)24/h12-13H,3-11H2,1-2H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTWUSNSPCHJPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCC(CC3)N4C(=O)CNC4=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(((7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/no-structure.png)

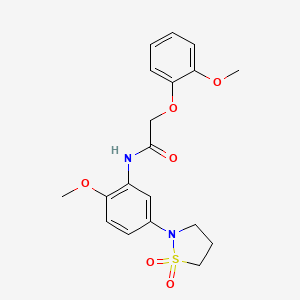

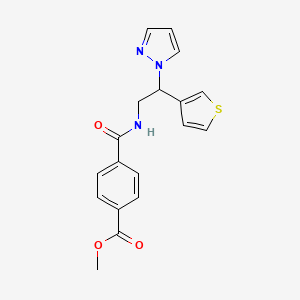

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2501622.png)

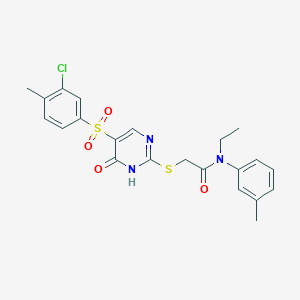

![1-(3,4-dichlorophenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2501625.png)

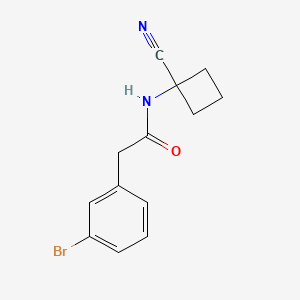

![2-[4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2501627.png)

![N-(2,5-dimethoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2501631.png)

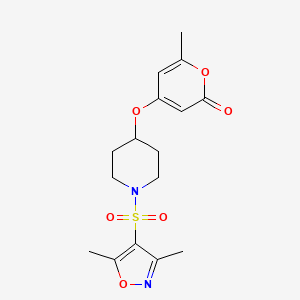

methyl}-3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanamide](/img/structure/B2501632.png)